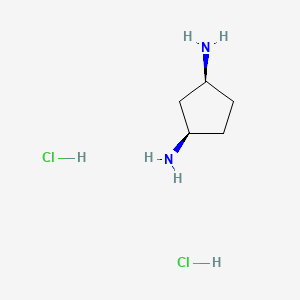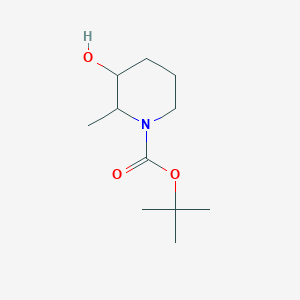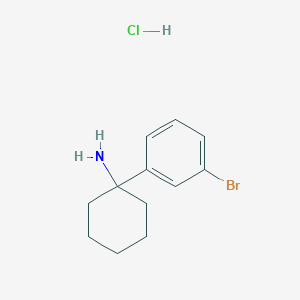
(1-Benzylpiperazin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-Benzylpiperazin-2-yl)methanol hydrochloride, also known as 1-benzyl-4-methyl-piperazine hydrochloride (BMPH), is a derivative of piperazine and has been used in a variety of scientific research applications. It has been used extensively in laboratory experiments to study the effects of various drugs and compounds on cells and organisms. BMPH has also been used to investigate the biochemical and physiological effects of certain compounds, as well as to assess the potential therapeutic effects of various drugs.
Scientific Research Applications
Novel EPC Synthesis and CNS Receptors
- Synthesis and Transformation into Ligands for CNS Receptors : A study by Beduerftig et al. (2001) described a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, which were transformed into ligands for central nervous system receptors, showing interaction with σ1-receptors (Beduerftig, Weigl, & Wünsch, 2001).
Inhibitors Development
- Endocannabinoid Hydrolases Inhibitors : Morera et al. (2012) developed a series of compounds, including those based on the benzylpiperazinyl structure, which acted as inhibitors for human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), showing potent inhibitory activity (Morera, Labar, Ortar, & Lambert, 2012).
Antimicrobial Activity
- Antimicrobial Activity and Molecular Modeling : Mandala et al. (2013) synthesized novel derivatives that exhibited significant antibacterial and antifungal activity. The study included structure-based investigations and docking studies with certain proteins (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Ma et al. (2017) investigated triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, as corrosion inhibitors for mild steel in acidic medium, finding significant inhibition efficiency (Ma, Qi, He, Tang, & Lu, 2017).
Structural Studies
- Structure of Benzyl Derivatives : Holschbach et al. (2003) determined the structures of benzyl derivatives in different states and their tautomerism and protonation behaviors (Holschbach, Sanz, Claramunt, Infantes, Motherwell, Raithby, Jimeno, Herrero, Alkorta, Jagerovic, & Elguero, 2003).
Kinetic and Catalytic Studies
- Hydrogenation Kinetics and Catalysis : Jelčić et al. (2016) and Zrnčević (2015) focused on the kinetics and mass transfer in the hydrogenation of benzyl derivatives, providing insights into the influence of solvents and reaction conditions on these processes (Jelčić, Samardžić, & Zrnčević, 2016) and (Zrnčević, 2015).
Catalytic Applications
- Huisgen 1,3-Dipolar Cycloadditions : Ozcubukcu et al. (2009) prepared a ligand based on the triazolylmethanol structure, which showed outstanding catalytic activity in Huisgen 1,3-dipolar cycloadditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Microwave-Assisted Synthesis and Antibacterial Activity
- Benzyl Piperazine with Pyrimidine and Isoindolinedione : Merugu et al. (2010) explored the microwave-assisted synthesis of benzyl piperazine derivatives and their antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Solubility Measurement
- Solubility in Water and Alcohols : Liang et al. (2016) measured the solubility of triazolylmethanol derivatives in different solvents, providing valuable data for understanding their physical properties (Liang, Li, Shen, Li, Mao, & Li, 2016).
Novel Chiral Ligands
- Synthesis of Novel Chiral Ligands : Alvarez-Ibarra et al. (2010) synthesized enantiopure piperidinylmethanols, exploring their use as chiral ligands for catalytic additions, showcasing their unique behavior in stereocontrol (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
properties
IUPAC Name |
(1-benzylpiperazin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYNUIPPLSAZDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpiperazin-2-yl)methanol hydrochloride | |
CAS RN |
1588441-10-4 |
Source


|
| Record name | 2-Piperazinemethanol, 1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)
![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)







